High-Purity Reference Standard
4-Methoxy-1,3-dihydro-2H-benzimidazole-2-thione is supplied with a certified HPLC purity of ≥95%, as documented in vendor certificates of analysis [1]. This high purity specification directly supports its use as a primary reference standard for the calibration of analytical methods designed to quantify Omeprazole Impurity 15 in drug substance and finished product batches. In contrast, the use of lower-purity or uncharacterized material—such as in-house synthesized benzimidazole-2-thione intermediates without validated purity assessment—introduces quantifiable uncertainty in peak area integration and impurity level calculation. Regulatory guidance for ANDA submissions requires that reference standards used for impurity testing possess a known and documented purity to ensure method accuracy and reproducibility [2]. The 95%+ purity threshold ensures that the contribution of the reference standard itself to the observed impurity signal is minimized, allowing for precise determination of impurity levels at or below the ICH Q3A reporting threshold of 0.05% [2].
| Evidence Dimension | HPLC Purity |
|---|---|
| Target Compound Data | ≥95% (HPLC area percent) |
| Comparator Or Baseline | Uncharacterized or lower-purity in-house synthesized analog (typically 90-95% by HPLC, exact purity unknown) |
| Quantified Difference | Certified purity ≥95% provides a traceable and documented baseline for quantitative analysis, reducing calibration uncertainty compared to materials with undefined purity. |
| Conditions | RP-HPLC with UV detection at 280 nm; C18 column; acetonitrile/phosphate buffer mobile phase |
Why This Matters
A certified high purity reference standard is essential for achieving the accuracy and precision required for regulatory submission of impurity methods, directly impacting the reliability of quality control release testing and stability studies.
- [1] Sinco Pharmachem. Omeprazole Impurity 15 Product Offer. Purity: 95%+ (HPLC). View Source
- [2] ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. View Source
